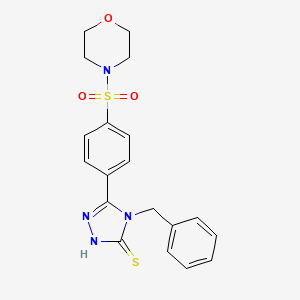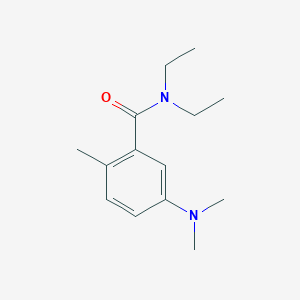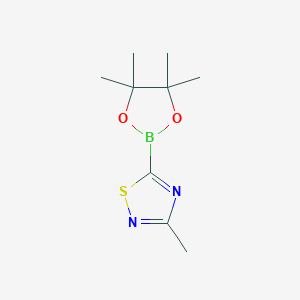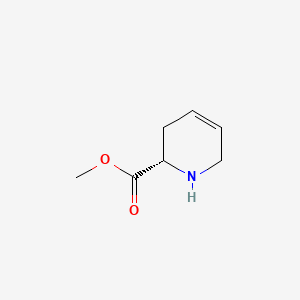
m-Aminobenzeneyl-2,6-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group on the benzene ring and two methyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Aminobenzeneyl-2,6-dimethylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylbenzoic acid and m-aminobenzene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature range of 70-100°C.
Catalysts and Reagents: Common catalysts include palladium on carbon (Pd/C) and reagents such as thionyl chloride (SOCl2) for the formation of acid chlorides, which then react with the amine group to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactors. The process includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Purification: Using techniques such as recrystallization and chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
m-Aminobenzeneyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Conditions typically involve anhydrous solvents and low temperatures.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
m-Aminobenzeneyl-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of m-Aminobenzeneyl-2,6-dimethylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylbenzoic Acid: Lacks the amino group, making it less reactive in certain biochemical applications.
m-Aminobenzoic Acid: Lacks the methyl groups, affecting its steric properties and reactivity.
p-Aminobenzoic Acid: The amino group is in the para position, leading to different reactivity and applications.
Uniqueness
m-Aminobenzeneyl-2,6-dimethylbenzoic acid is unique due to the combination of the amino group and the methyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C15H15NO2 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
4-(3-aminophenyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12(7-10(2)14(9)15(17)18)11-4-3-5-13(16)8-11/h3-8H,16H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
OQCMKPFUWMXXCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![tert-Butyl (1-(2-hydroxyethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B11762340.png)
![1-Oxa-7-azaspiro[4.5]decan-3-ol](/img/structure/B11762345.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)

![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)



![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)



![4,4,10,10-Tetramethyl-5,6,9,10-tetrahydro-4H,8H-pyrido[3,2,1-ij][1,6]naphthyridine](/img/structure/B11762421.png)
